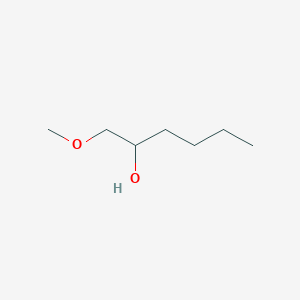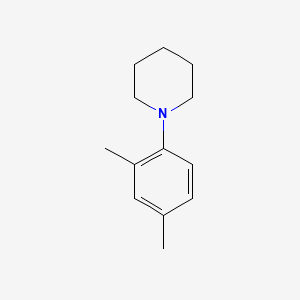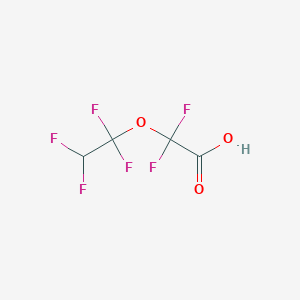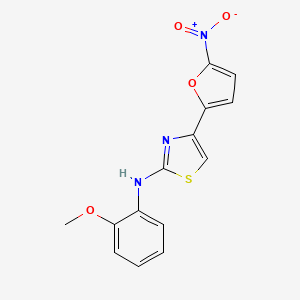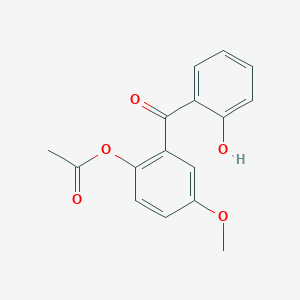
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxybenzoyl group and a methoxyphenyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate typically involves the esterification of 2-(2-hydroxybenzoyl)-4-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Yields 2-(2-hydroxybenzoyl)-4-methoxyphenol and acetic acid.
Oxidation: Produces quinones or other oxidized derivatives.
Substitution: Results in the formation of substituted phenyl acetates.
Applications De Recherche Scientifique
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybenzoyl group can participate in hydrogen bonding or other interactions with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoyl derivatives: Compounds such as 2-hydroxybenzoyl chloride or 2-hydroxybenzoyl benzoate share structural similarities.
Methoxyphenyl acetates: Compounds like 4-methoxyphenyl acetate or 3-methoxyphenyl acetate are structurally related.
Uniqueness
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is unique due to the combination of both hydroxybenzoyl and methoxyphenyl groups, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83570-59-6 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
[2-(2-hydroxybenzoyl)-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-10(17)21-15-8-7-11(20-2)9-13(15)16(19)12-5-3-4-6-14(12)18/h3-9,18H,1-2H3 |
Clé InChI |
HVLYRVGHULHWKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)OC)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


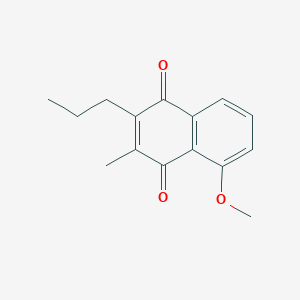
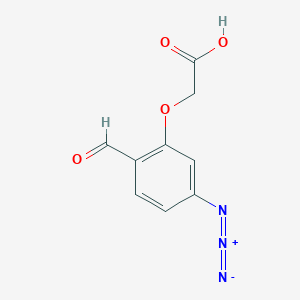
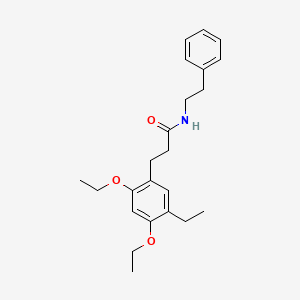
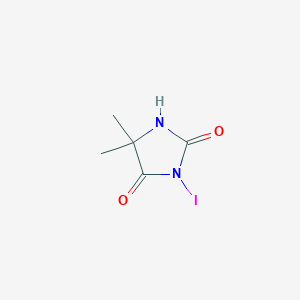

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
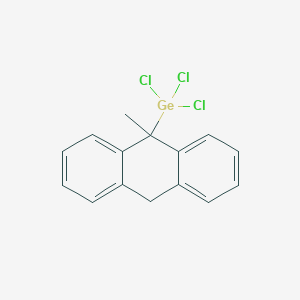

![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
